methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
Methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a thioester functional group
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For example, some indole derivatives have been shown to inhibit certain enzymes, leading to therapeutic effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the polymerization of tubulin, a protein that is crucial for cell division .
Result of Action
Some indole derivatives have been shown to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin . These effects can lead to the death of cancer cells, making these compounds potential agents for the development of new anticancer drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate typically involves multiple stepsThe reaction conditions often include the use of methanesulfonic acid under reflux in methanol to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1H-indol-3-yl)acetate: Shares the indole moiety but lacks the pyrrolidine and thioester groups.
Indole-3-acetic acid: A simpler indole derivative with significant biological activity.
Uniqueness
Methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-22-17(21)11-23-13-6-7-19(10-13)16(20)8-12-9-18-15-5-3-2-4-14(12)15/h2-5,9,13,18H,6-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHNTEQDNOJXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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